molecular formula C20H28O B10784629 10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 23257-23-0

10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B10784629
CAS No.: 23257-23-0
M. Wt: 284.4 g/mol
InChI Key: SPKAUGWCKWXQFM-UHFFFAOYSA-N
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Description

DIMETHYLNORANDROSTADIENONE is a synthetic steroid compound belonging to the class of androstadienones. It is known for its potent pheromone-like activities in humans, affecting mood and behavior subtly. This compound is structurally related to the androgen sex hormones but does not exhibit androgenic or anabolic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYLNORANDROSTADIENONE typically involves the conversion of androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. This process can be further modified by 5α-reductase to produce androstenone, which can then be converted into DIMETHYLNORANDROSTADIENONE through specific reaction conditions .

Industrial Production Methods: Industrial production of DIMETHYLNORANDROSTADIENONE involves large-scale chemical synthesis using advanced techniques such as chemical vapor deposition and hydrothermal methods. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: DIMETHYLNORANDROSTADIENONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DIMETHYLNORANDROSTADIENONE has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying steroid synthesis and reactions.

    Biology: Investigated for its effects on human mood and behavior, particularly in pheromone research.

    Medicine: Explored for potential therapeutic uses in mood disorders.

    Industry: Incorporated in male fragrances to enhance sexual attraction

Mechanism of Action

DIMETHYLNORANDROSTADIENONE exerts its effects through interaction with olfactory receptors in the human nose. It influences the hypothalamus, leading to changes in mood and behavior. The molecular targets include specific olfactory receptors and pathways involved in the regulation of cortisol levels .

Comparison with Similar Compounds

  • Androstenone
  • Androstadienol
  • 3α-androstenol
  • 3β-androstenol

Comparison: DIMETHYLNORANDROSTADIENONE is unique due to its specific pheromone-like activity without androgenic effects. Unlike androstenone, which has a strong odor, DIMETHYLNORANDROSTADIENONE is less odorous and more subtle in its effects on mood and behavior .

Properties

CAS No.

23257-23-0

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

10,17,17-trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O/c1-19(2)10-9-16-15-5-4-13-12-14(21)8-11-20(13,3)18(15)7-6-17(16)19/h12,15,18H,4-11H2,1-3H3

InChI Key

SPKAUGWCKWXQFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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